molecular formula C11H11BrO2 B8523375 5-bromo-4,6,7-trimethyl-1-benzofuran-3(2H)-one

5-bromo-4,6,7-trimethyl-1-benzofuran-3(2H)-one

Cat. No.: B8523375
M. Wt: 255.11 g/mol
InChI Key: NRIJIPQFYRBBCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-4,6,7-trimethyl-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

5-bromo-4,6,7-trimethyl-1-benzofuran-3-one

InChI

InChI=1S/C11H11BrO2/c1-5-6(2)11-9(7(3)10(5)12)8(13)4-14-11/h4H2,1-3H3

InChI Key

NRIJIPQFYRBBCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OCC2=O)C)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-bromosuccinimide (27.1 g, 152 mmol) was added to a solution of methylene chloride (200 mL) containing 4,6,7-trimethyl-1-benzofuran-3(2H)-one (20.7 g, 117 mmol) synthesized in Reference Example 44, and the mixture was stirred at room temperature for 24 hours. After that, the solvent was removed under reduced pressure, and water was added to the residue. The generated crystals were collected by filtration, and recrystallized from ethyl acetate to give 24.0 g of the title compound (yield: 80%).
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step Two
Yield
80%

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